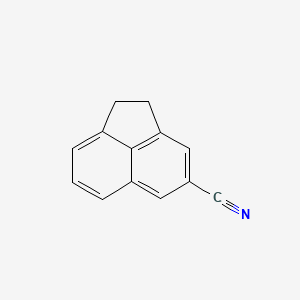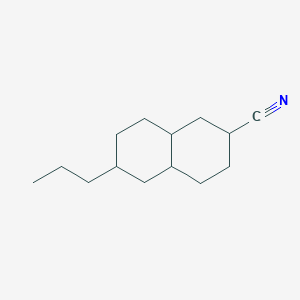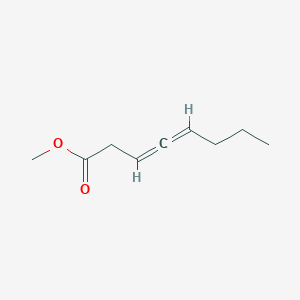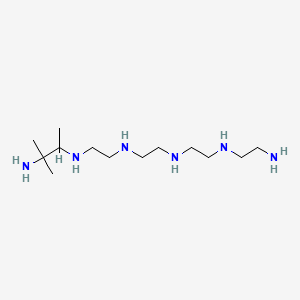
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine can be synthesized through the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired polyamine .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with formaldehyde and hydrogen cyanide in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic or neutral conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted polyamines.
Applications De Recherche Scientifique
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins
Mécanisme D'action
The mechanism of action of trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s polyamine structure allows it to bind to nucleic acids, proteins, and other biomolecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene pentamine: Another polyamine with similar properties but shorter chain length.
Hexamethylene diamine: A diamine with a different structure and applications.
Diethylenetriamine: A smaller polyamine with fewer nitrogen atoms.
Uniqueness
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine is unique due to its longer chain length and higher number of nitrogen atoms, which provide enhanced binding capabilities and versatility in various applications compared to its shorter-chain counterparts .
Propriétés
Numéro CAS |
85154-22-9 |
|---|---|
Formule moléculaire |
C13H34N6 |
Poids moléculaire |
274.45 g/mol |
Nom IUPAC |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-2-methylbutane-2,3-diamine |
InChI |
InChI=1S/C13H34N6/c1-12(13(2,3)15)19-11-10-18-9-8-17-7-6-16-5-4-14/h12,16-19H,4-11,14-15H2,1-3H3 |
Clé InChI |
KWWCPGKBUVGQAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)N)NCCNCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


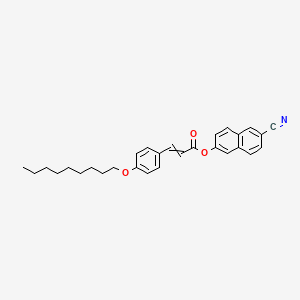
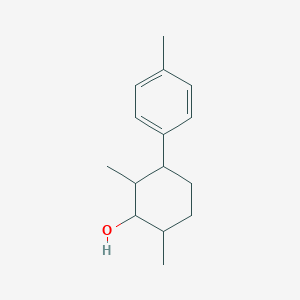
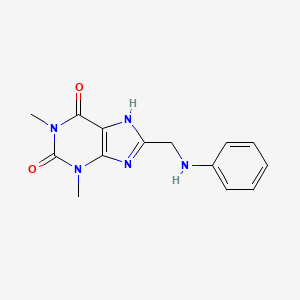
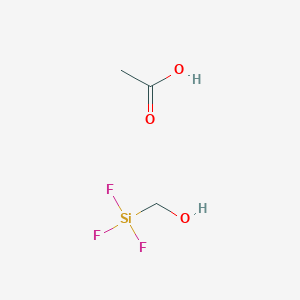

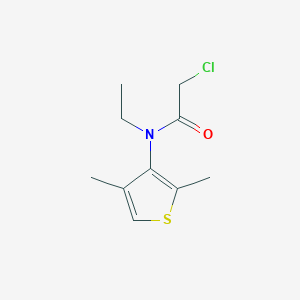
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

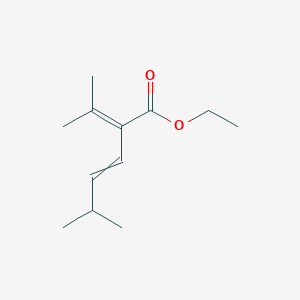
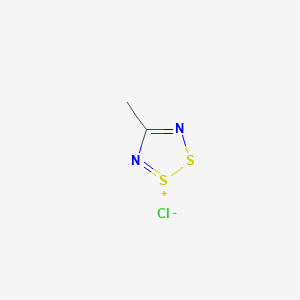
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
